molecular formula C28H26N2O9 B563775 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate CAS No. 58707-22-5

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate

Cat. No.: B563775
CAS No.: 58707-22-5
M. Wt: 534.521
InChI Key: WQXXCAZPTAQWMO-SRMQOGAMSA-N
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is a complex organic compound with a molecular formula of C28H26N2O9 and a molecular weight of 534.521. This compound features a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    [(4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-olate]: Shares a similar hexahydropyrano[3,2-d][1,3]dioxin ring system but differs in functional groups.

    [(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a]: Contains a similar core structure with additional functional groups.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is unique due to its specific combination of functional groups and the presence of the nitrophenoxy moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXCAZPTAQWMO-SRMQOGAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858184
Record name 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58707-22-5
Record name 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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